molecular formula C23H21N5O2 B2595573 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide CAS No. 2034388-19-5

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2595573
CAS No.: 2034388-19-5
M. Wt: 399.454
InChI Key: KGZBGZGEVMBGAS-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropyl group, a dihydropyridazinone moiety, and an imidazopyridine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Dihydropyridazinone Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, under acidic or basic conditions to form the dihydropyridazinone ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents such as diazomethane or cyclopropylcarbene.

    Coupling of the Imidazopyridine Moiety: The final step involves the coupling of the imidazopyridine moiety to the dihydropyridazinone ring, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: This compound shares the dihydropyridazinone moiety but differs in the substituents and overall structure.

    1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(3-methyl-1H-pyrazol-1-yl)methyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid: This compound features a cyclopropyl group and an oxo group but has a different core structure.

Uniqueness

The uniqueness of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide lies in its combination of structural features, which may confer specific biological activities or material properties not found in similar compounds.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15-4-3-11-27-13-20(25-23(15)27)17-5-2-6-18(12-17)24-21(29)14-28-22(30)10-9-19(26-28)16-7-8-16/h2-6,9-13,16H,7-8,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBGZGEVMBGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)CN4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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